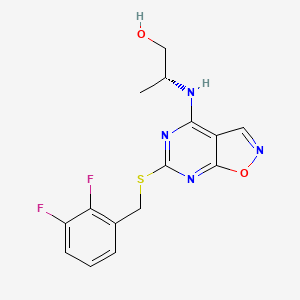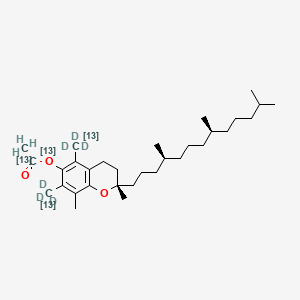
l-|A-tocopherol acetate-13C4,d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
l-α-tocopherol acetate-13C4,d6: is a stable isotope-labeled compound of l-α-tocopherol acetate. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of l-α-tocopherol acetate-13C4,d6 involves the incorporation of carbon-13 and deuterium into the l-α-tocopherol acetate molecule. The specific synthetic routes and reaction conditions for this labeled compound are proprietary and typically involve multiple steps of organic synthesis, including the use of labeled precursors and catalysts .
Industrial Production Methods: Industrial production of l-α-tocopherol acetate-13C4,d6 is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves the use of high-purity labeled starting materials and stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product .
化学反应分析
Types of Reactions: l-α-tocopherol acetate-13C4,d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tocopheryl quinone derivatives.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, forming l-α-tocopherol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions
Major Products:
Oxidation: Tocopheryl quinone derivatives.
Reduction: l-α-tocopherol.
Substitution: Various substituted tocopherol derivatives depending on the substituent introduced
科学研究应用
Chemistry: l-α-tocopherol acetate-13C4,d6 is used as an internal standard in mass spectrometry for the quantification of vitamin E and its metabolites. It is also employed in metabolic flux analysis to study the metabolic pathways involving vitamin E .
Biology: In biological research, this compound is used to trace the metabolic fate of vitamin E in various biological systems. It helps in understanding the absorption, distribution, metabolism, and excretion of vitamin E in vivo .
Medicine: l-α-tocopherol acetate-13C4,d6 is used in clinical studies to investigate the role of vitamin E in preventing oxidative stress-related diseases. It is also used to study the pharmacokinetics and pharmacodynamics of vitamin E supplements .
Industry: In the food and cosmetic industries, this compound is used to study the stability and efficacy of vitamin E-containing products. It helps in optimizing formulations and ensuring product quality .
作用机制
l-α-tocopherol acetate-13C4,d6 exerts its effects primarily through its antioxidant activity. The acetate group is hydrolyzed in vivo to release l-α-tocopherol, which scavenges free radicals and prevents lipid peroxidation. The molecular targets include cell membranes and lipoproteins, where l-α-tocopherol protects against oxidative damage. The pathways involved include the reduction of reactive oxygen species and the stabilization of cell membranes .
相似化合物的比较
l-α-tocopherol: The non-labeled form of vitamin E.
l-α-tocopherol acetate: The non-labeled acetate form of vitamin E.
l-α-tocopherol succinate: Another esterified form of vitamin E with different pharmacokinetic properties
Uniqueness: l-α-tocopherol acetate-13C4,d6 is unique due to its isotopic labeling, which allows for precise tracking and quantification in scientific studies. This labeling provides a distinct advantage in research applications where accurate measurement of vitamin E and its metabolites is crucial .
属性
分子式 |
C31H52O3 |
|---|---|
分子量 |
482.7 g/mol |
IUPAC 名称 |
[(2S)-2,8-dimethyl-5,7-bis(trideuterio(113C)methyl)-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m0/s1/i5+1D3,7+1D3,8+1,27+1 |
InChI 键 |
ZAKOWWREFLAJOT-CUDCRSFHSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])C1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O[13C](=O)[13CH3])[13C]([2H])([2H])[2H])C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


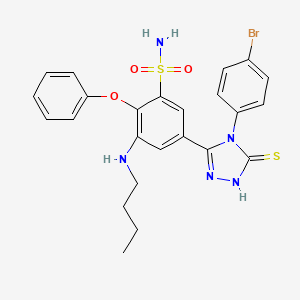
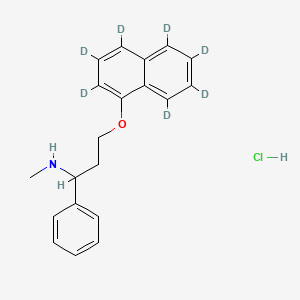
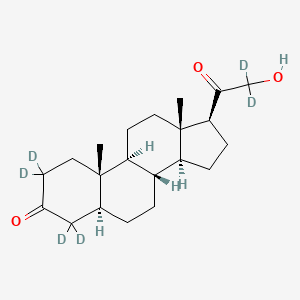
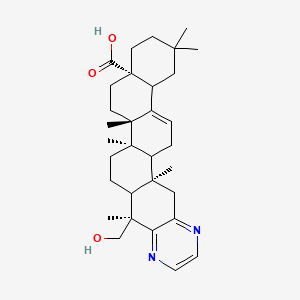
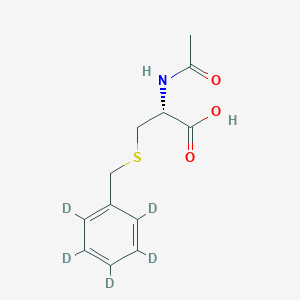
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
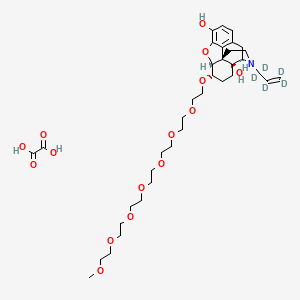
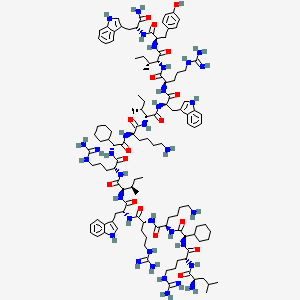
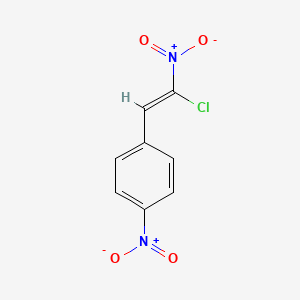
![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
